3-(pyrrolidin-3-yl)benzonitrile hydrochloride
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Overview
Description
3-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 and a molecular weight of 208.7 g/mol . This compound contains a nitrile group and a pyrrolidine ring, both of which are functional groups commonly found in bioactive molecules . It is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The nitrile group and pyrrolidine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-(pyrrolidin-3-yl)benzonitrile hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The nitrile group and pyrrolidine ring are key functional groups that contribute to its bioactivity. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Benzonitrile derivatives: Compounds with a benzonitrile group also show comparable chemical reactivity and applications.
Uniqueness
3-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to the combination of the nitrile group and pyrrolidine ring, which are both functional groups commonly found in bioactive molecules. This combination enhances its potential as a building block for organic synthesis and its use in modulator discovery .
Properties
CAS No. |
1166820-43-4 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;/h1-3,6,11,13H,4-5,8H2;1H |
InChI Key |
PKMTVMTUQKEJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
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